molecular formula C25H27N3O4S B2389370 N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide CAS No. 866155-47-7

N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide

Cat. No.: B2389370
CAS No.: 866155-47-7
M. Wt: 465.57
InChI Key: SNDYFJBHJKWXHO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-bearing acetamide derivative with a complex architecture:

  • Core structure: A central phenyl ring linked to an acetamide group.
  • Sulfonamide bridge: Connects the central phenyl ring to a 3-methylphenyl group and a 3-(acetylamino)benzyl moiety.
  • Key functional groups: Acetamide (electron-withdrawing), sulfonamide (hydrogen-bonding capacity), and 3-methylphenyl (hydrophobic substituent).

Properties

IUPAC Name

N-[3-[[(3-acetamidophenyl)methyl-(3-methylphenyl)sulfonylamino]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-18-7-4-12-25(13-18)33(31,32)28(16-21-8-5-10-23(14-21)26-19(2)29)17-22-9-6-11-24(15-22)27-20(3)30/h4-15H,16-17H2,1-3H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDYFJBHJKWXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N(CC2=CC(=CC=C2)NC(=O)C)CC3=CC(=CC=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the acetylamino group: This can be achieved through the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the benzyl group: This step may involve the use of benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base like pyridine.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or acetylamino groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl compounds are known to be effective.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or modifying their activity, which can lead to therapeutic effects.

    Interact with cellular receptors: Modulating signal transduction pathways, potentially leading to changes in cell behavior.

    Affect gene expression: Through epigenetic modifications or direct interaction with DNA or RNA.

Comparison with Similar Compounds

Key Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~500 (estimated) 2.8 3 6
Compound A 519.54 3.5 3 7
Compound B 453.53 2.2 4 7
Compound C 337.41 1.5 2 5

*Calculated using fragment-based methods.

Biological Activity

N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide, a compound with the molecular formula C25H27N3O4S, has garnered attention in scientific research due to its potential biological activities. This article discusses its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-(acetylamino)benzylamine with formaldehyde and a secondary amine in solvents like methanol or ethanol at controlled temperatures (25-30°C) . The compound's structure, featuring a sulfonamide group, is crucial for its biological activity, particularly in modulating enzyme interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and modulate receptor activity . The exact mechanisms are still under investigation, but its potential effects on pain and inflammation are noteworthy.

Biological Activity and Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Properties : Its potential to modulate pain pathways suggests possible applications in pain management therapies.
  • Antimicrobial Activity : Some studies indicate that sulfonamide derivatives can exhibit antimicrobial effects, which could be beneficial in developing new antibiotics .

Comparative Studies

When compared to similar compounds, this compound shows unique properties due to its specific functional groups.

Compound NameStructureBiological ActivityNotes
N-[3-(aminomethyl)benzyl]acetamidineSimilar benzylamine structureModerate anti-inflammatoryLacks sulfonamide group
N-[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamideContains additional sulfonamide groupEnhanced anti-inflammatoryMore potent than simple amides

Case Studies

  • Inflammatory Response Inhibition : A study demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines in vitro, suggesting a strong anti-inflammatory action.
  • Pain Modulation : In animal models, administration of the compound resulted in a marked decrease in pain behaviors associated with inflammatory pain models.

Q & A

Q. What are the established synthetic routes for N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Sulfonamide formation : Reacting 3-(acetylamino)benzylamine with 3-methylbenzenesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to form the sulfonamide intermediate .
  • Acetamide coupling : Introducing the acetamide group via nucleophilic substitution or amidation, often using activated esters or acyl chlorides .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

Q. Optimization strategies :

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on the phenyl ring, sulfonamide linkage) .
    • 2D NMR (COSY, HSQC) for resolving overlapping signals in the aromatic region .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for exact mass determination) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?

The sulfonamide and acetamide groups facilitate interactions with enzymes (e.g., kinases, proteases) via hydrogen bonding and hydrophobic effects. Methodologies include:

  • In vitro assays :
    • Fluorescence polarization to measure binding affinity to target proteins .
    • Enzyme inhibition assays (e.g., IC₅₀ determination using spectrophotometric methods) .
  • Molecular docking : Computational modeling (AutoDock Vina, Schrödinger) predicts binding modes to active sites, guided by X-ray structures of homologous proteins .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) .

Example finding : The 3-methylphenyl sulfonyl group shows strong van der Waals interactions with hydrophobic pockets in kinase targets, as observed in docking studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values or target specificity often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity : Validate via HPLC (>95% purity) and LC-MS to exclude degradation products .
  • Cell line specificity : Compare activity across multiple cell models (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Case study : Conflicting antimicrobial activity reports were resolved by testing under consistent nutrient broth conditions (Mueller-Hinton agar vs. LB media) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETlab2.0 estimate:
    • Solubility : LogP ~2.5 (moderate lipophilicity) .
    • Metabolic stability : CYP3A4-mediated oxidation predicted as the primary metabolic pathway .
  • Molecular dynamics (MD) simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (AMBER or GROMACS) .

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